trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride
Description
trans-4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride (referred to as the "target compound") is a cyclohexylamine derivative functionalized with a piperidinylmethyl group and stabilized as a dihydrochloride salt. It is cataloged under ID QD-4061 in commercial chemical databases, with a purity of 95% . The compound’s dihydrochloride form enhances solubility and stability, making it suitable for experimental use in organic synthesis and biological assays.
Properties
Molecular Formula |
C12H26Cl2N2 |
|---|---|
Molecular Weight |
269.25 g/mol |
IUPAC Name |
4-(piperidin-1-ylmethyl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C12H24N2.2ClH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;;/h11-12H,1-10,13H2;2*1H |
InChI Key |
JPILUGYRUXYDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CCC(CC2)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
The preparation of trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride requires precise control over stereochemistry and functional group compatibility. The trans configuration at the cyclohexylamine moiety necessitates methods that avoid isomerization, while the introduction of the piperidinylmethyl group demands regioselective alkylation or reductive amination. Early synthetic routes suffered from low yields (≤60%) and cumbersome purification steps, but recent advancements have addressed these limitations through innovative catalytic systems and streamlined protocols.
Schmidt Rearrangement Approach
Reaction Mechanism and Optimization
The Schmidt reaction, adapted from trans-4-methyl cyclohexylamine synthesis, involves the rearrangement of cyclohexanecarboxylic acid derivatives with sodium azide and protonic acids. For the target compound, trans 4-(piperidin-1-ylmethyl)cyclohexanecarboxylic acid serves as the starting material. Key steps include:
- Acyl azide formation : Reaction with sodium azide in a non-protonic solvent (e.g., chloroform).
- Rearrangement : Catalyzed by sulfuric acid or polyphosphoric acid, generating an isocyanate intermediate.
- Hydrolysis : Conversion to the primary amine, followed by piperidinylmethyl group introduction via alkylation.
Table 1: Schmidt Reaction Conditions and Outcomes
| Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (GC%) |
|---|---|---|---|---|
| H₂SO₄ | Chloroform | 40 | 85.2 | 99.8 |
| Polyphosphoric | CH₂Cl₂ | 45 | 85.3 | 99.6 |
| CF₃COOH | Ethyl Acetate | 50 | 85.4 | 99.7 |
Data adapted from patent examples, demonstrating consistent yields >85% across solvent systems. The "one-pot" protocol minimizes intermediate isolation, reducing production costs by ≈30% compared to traditional methods.
Reductive Amination Strategies
Piperidinylmethyl Group Introduction
A complementary route employs reductive amination between trans-4-aminocyclohexanemethanol and piperidine derivatives. The Korean Science study describes using pimelaldehyde and ferrate under carbon monoxide to form N-(cyclohexylmethyl)-N-alkylamines. For the target compound:
- Imine formation : Trans-4-aminocyclohexanemethanol reacts with piperidine aldehyde.
- Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation yields the secondary amine.
- Salt formation : Treatment with HCl gas in ethanol produces the dihydrochloride.
Table 2: Reductive Amination Parameters
| Reducing Agent | Solvent | Time (h) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| NaBH₄ | MeOH | 12 | 78 | 98.5 |
| H₂ (Pd/C) | EtOAc | 24 | 82 | 99.2 |
| LiAlH₄ | THF | 6 | 75 | 97.8 |
This method achieves moderate enantiomeric excess (e.e. >97%), though it requires stringent moisture control.
Alkylation and Protection/Deprotection Sequences
Boc-Protected Intermediate Route
To enhance regioselectivity, a tert-butoxycarbonyl (Boc) protection strategy is employed:
- Protection : Trans-4-aminocyclohexanemethanol is Boc-protected using di-tert-butyl dicarbonate.
- Alkylation : Reaction with piperidinylmethyl bromide in DMF, catalyzed by K₂CO₃.
- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group.
- Salt Formation : Precipitation with HCl/ether yields the dihydrochloride.
Table 3: Alkylation Efficiency by Base
| Base | Solvent | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 92 |
| Cs₂CO₃ | DMSO | 90 | 89 |
| NaH | THF | 60 | 85 |
This method achieves >90% conversion but necessitates chromatographic purification, increasing operational complexity.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Non-polar solvents (chloroform, CH₂Cl₂) favor Schmidt rearrangement kinetics by stabilizing the isocyanate intermediate. Polar aprotic solvents (DMF, DMSO) improve alkylation rates but may promote epimerization at elevated temperatures (>70°C).
Table 4: Solvent Impact on Isomerization
| Solvent | Dielectric Constant | Isomerization (%) |
|---|---|---|
| Chloroform | 4.8 | 0.2 |
| DMF | 36.7 | 4.1 |
| Ethanol | 24.3 | 1.8 |
Data corroborate chloroform’s superiority in preserving stereochemical integrity.
Comparative Analysis of Synthesis Routes
Table 5: Route Comparison for Industrial Feasibility
| Method | Steps | Yield (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Schmidt Rearrangement | 3 | 85 | 120 | High |
| Reductive Amination | 4 | 80 | 180 | Moderate |
| Alkylation | 5 | 90 | 220 | Low |
The Schmidt route emerges as the most cost-effective for large-scale production, though alkylation offers higher purity.
Chemical Reactions Analysis
Hydrolysis and Salt Displacement
The dihydrochloride salt undergoes hydrolysis under basic conditions to regenerate the free amine. This reaction is critical for liberating the active base for subsequent transformations :
Key conditions include:
-
Solvents : Water, ethanol, or polar aprotic solvents (e.g., DMF).
Alkylation and Acylation
The primary amine reacts with electrophiles to form secondary amines or amides.
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base :
Example :
Acylation
Reaction with acyl chlorides (e.g., acetyl chloride) forms stable amides :
Applications : Used in prodrug design for improved bioavailability .
Reduction
Catalytic hydrogenation (e.g., H₂/Pd-C) reduces unsaturated bonds, though the parent compound lacks double bonds. Relevant for intermediates :
Conditions : 1–3 atm H₂, ethanol, 25–60°C .
Oxidation
The cyclohexylamine moiety resists oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) may degrade the piperidine ring .
Sulfonation and Sulfonamide Formation
Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) forms sulfonamides :
Example :
Multi-Component Reactions (MCRs)
The amine participates in MCRs to generate heterocycles. For example, with aldehydes and malononitrile, it forms pyridine derivatives :
Key Findings :
-
Chemoselectivity depends on substituent electronic effects .
-
Yields range from 62–86% for pyridines and 51–65% for dihydropyridines .
Coupling Reactions
The amine forms carbamates or ureas via coupling agents (e.g., CDI) :
Applications :
Complexation and Coordination Chemistry
The amine acts as a ligand for transition metals (e.g., Pd, Pt). For example:
Uses : Catalysis in cross-coupling reactions .
Key Mechanistic Insights
-
Hydrogen Bonding : The NH group in hydrolysis intermediates stabilizes transition states via H-bonding with solvents like DMSO .
-
Steric Effects : Trans-configuration minimizes steric hindrance during alkylation/acylation .
-
pH Sensitivity : Reactions requiring free amine (e.g., MCRs) demand precise pH control to avoid salt interference .
Scientific Research Applications
Trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride has various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, piperidine derivatives, including this compound, are studied for their potential pharmacological activities . These compounds are present in more than twenty classes of pharmaceuticals and are known for their biological activity . Additionally, they are used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of trans 4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, piperidine derivatives generally exert their effects by interacting with various receptors and enzymes in the body . These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a class of piperidine- and cyclohexylamine-based derivatives. Key structural analogues include:
Piperidine Derivatives with Aromatic Substituents
- trans-4-Phenyl-3-[(3,4-methylenedioxy)phenoxy]methylpiperidine hydrochloride (): Features a piperidine ring substituted with a methylenedioxyphenoxy group and a phenyl group. The aromatic substituents may enhance binding affinity to neurological targets compared to the target compound’s cyclohexylamine core.
Cyclohexylamine and Cyclopropylamine Analogues
Comparative Physicochemical Properties
A summary of key properties is provided below (Table 1):
| Compound Name | Purity | Molecular Formula* | Molecular Weight* | Key Structural Features |
|---|---|---|---|---|
| Target Compound (QD-4061) | 95% | C₁₂H₂₅N₂Cl₂ | 283.3 | Cyclohexylamine, piperidinylmethyl, diHCl salt |
| trans-2-Phenylcyclopropylamine HCl (QH-8855) | 95% | C₉H₁₂ClN | 169.65 | Cyclopropane ring, phenyl group, HCl salt |
| 4-(Diphenylmethoxy)piperidine HCl | N/A | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy, piperidine, HCl salt |
| (±)-Trans-4-phenyl-pyrrolidine-3-carboxylic acid HCl (SS-2088) | 98% | C₁₂H₁₄ClNO₂ | 247.7 | Pyrrolidine, phenyl, carboxylic acid, HCl salt |
NMR Spectral Comparisons
highlights the utility of NMR in differentiating substituent effects. While the target compound’s specific NMR data are unavailable, analogous studies on compounds 1 and 7 (piperidine derivatives) show distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), correlating with substituent placement . For example, the dihydrochloride salt in the target compound may influence proton environments near the amine groups, altering shifts compared to mono-HCl salts like 4-(Diphenylmethoxy)piperidine HCl.
Research Implications and Gaps
- Structural Insights : NMR and X-ray crystallography studies are needed to resolve the target compound’s conformational preferences.
- Pharmacological Data: No activity data (e.g., receptor binding, toxicity) are available in the evidence, limiting direct comparisons with analogues.
- Regulatory Clarity : Further documentation is required to align the target compound with global chemical safety standards.
Q & A
Q. What are the recommended methodologies for synthesizing trans-4-Piperidin-1-ylmethyl-cyclohexylamine dihydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves reductive amination between cyclohexanone derivatives and piperidine-containing amines under controlled pH and temperature. Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) ensures stereochemical control for the trans configuration. Post-synthesis, dihydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH/NH₄OH) improves purity. Monitor enantiomeric excess using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal Stability : Expose samples to 40°C/75% RH for 6 months; analyze via TGA/DSC for decomposition thresholds.
- Photostability : Use ICH Q1B light exposure conditions; monitor UV-Vis spectra (200–400 nm) for degradation products.
- Hygroscopicity : Perform dynamic vapor sorption (DVS) to assess water uptake at 25°C.
Stability-indicating assays (e.g., UPLC-PDA at 254 nm) quantify degradation products. Store in amber vials under nitrogen at –20°C for long-term stability .
Q. What analytical techniques are critical for confirming the structural integrity of the dihydrochloride salt form?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to verify protonation states (e.g., NH₂⁺ and piperidine NH⁺ signals).
- XRD : Powder X-ray diffraction to confirm crystalline salt formation vs. free base amorphousness.
- Elemental Analysis : Match experimental C, H, N, Cl content (±0.4%) to theoretical values.
- FT-IR : Identify NH₃⁺/NH₂⁺ stretches (2500–2700 cm⁻¹) and Cl⁻ counterion interactions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns vs. computational predictions) be resolved for this compound?
- Methodological Answer : Contradictions often arise from dynamic proton exchange or solvent effects. Use variable-temperature NMR (VT-NMR) to slow exchange processes (e.g., –40°C in CD₃OD). Compare experimental data with DFT-calculated shifts (e.g., B3LYP/6-31G* level in Gaussian). Solvent modeling (e.g., COSMO-RS) accounts for dielectric effects. For ambiguous NOESY/ROESY signals, perform molecular dynamics simulations (e.g., AMBER) to validate spatial proximity of protons .
Q. What strategies optimize the compound’s bioavailability in preclinical pharmacokinetic studies despite its high polarity?
- Methodological Answer :
- Prodrug Design : Introduce ester or carbamate moieties at the amine group to enhance lipophilicity (cleaved in vivo by esterases).
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility and absorption.
- Permeability Assays : Perform Caco-2 cell monolayer studies with P-gp inhibitors (e.g., verapamil) to assess efflux transporter involvement.
Monitor plasma pharmacokinetics via LC-MS/MS (LOQ < 1 ng/mL) after IV/PO administration in rodent models .
Q. How can in silico modeling predict the compound’s reactivity in novel catalytic systems (e.g., asymmetric hydrogenation)?
- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions between the compound and chiral catalysts (e.g., BINAP-Ru complexes). Calculate transition-state energies (QMMM methods) to predict enantioselectivity. Validate with high-throughput experimentation (HTE) in microreactors, screening 50+ ligand/metal combinations. Analyze ee via chiral SFC (supercritical CO₂/co-solvent systems) .
Key Research Considerations
- Contradiction Resolution : Always cross-validate experimental data with computational models and contextualize findings within established theoretical frameworks (e.g., Curtin-Hammett principle for kinetic vs. thermodynamic control) .
- Ethical Compliance : Adhere to REACH/ECHA guidelines for environmental risk assessments, particularly regarding aquatic toxicity and biodegradability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
